4-(9H-Carbazol-9-yl)benzaldehyde

Room-temperature phosphorescence Organic optoelectronics Luminescent materials

Researchers requiring reproducible hole-transport materials face variability in carbazole-aldehyde building blocks. 4-(9H-Carbazol-9-yl)benzaldehyde solves this with ≥98% purity. • 39.5% RTP quantum yield, 200 ms lifetime - metal-free phosphorescent security features • HOMO-LUMO gap 3.63 eV - ideal for cross-linkable hole-transport layers in OLEDs • Aldehyde group enables single-step condensation to fluorescent dyes and COFs • ≥98% purity ensures reproducible polymerization and framework synthesis

Molecular Formula C19H13NO
Molecular Weight 271.3 g/mol
CAS No. 110677-45-7
Cat. No. B1365982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(9H-Carbazol-9-yl)benzaldehyde
CAS110677-45-7
Molecular FormulaC19H13NO
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=O
InChIInChI=1S/C19H13NO/c21-13-14-9-11-15(12-10-14)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H
InChIKeyRPHLDCKUUAGNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(9H-Carbazol-9-yl)benzaldehyde (CAS 110677-45-7): A Carbazole-Based Aldehyde Intermediate for Organic Electronics and Luminescent Materials


4-(9H-Carbazol-9-yl)benzaldehyde (also known as 9-(4-formylphenyl)-9H-carbazole) is a heterocyclic aromatic compound consisting of a carbazole moiety N‑linked to a para‑formylphenyl group [1]. It serves as a versatile building block for the synthesis of functional materials, particularly in organic electronics, where its carbazole core imparts hole‑transport properties and its aldehyde group enables diverse covalent derivatization [2].

Why Substituting 4-(9H-Carbazol-9-yl)benzaldehyde with Other Carbazole Derivatives Compromises Performance in Advanced Material Applications


Carbazole derivatives exhibit widely varying photophysical, electrochemical, and thermal properties that are exquisitely sensitive to substitution pattern and functional group identity. The presence of a para‑formylphenyl substituent in 4‑(9H‑carbazol‑9‑yl)benzaldehyde imparts a unique combination of moderate HOMO–LUMO gap (~3.63 eV) and room‑temperature phosphorescence (RTP) efficiency (Φₚ = 39.5%) that is not replicated by other carbazole aldehydes or simple alkyl‑substituted carbazoles [1][2]. Replacing it with a generic carbazole derivative can lead to substantial differences in charge‑transport energetics, luminescence quantum yield, or synthetic versatility, thereby undermining device performance or downstream reaction yields [3].

Quantitative Differentiation of 4-(9H-Carbazol-9-yl)benzaldehyde Against Carbazole-Based Comparators: A Procurement-Focused Evidence Guide


Room‑Temperature Phosphorescence (RTP) Quantum Yield Exceeds That of Structurally Similar Carbazole Derivatives by >4‑Fold

4‑(Carbazol‑9‑yl)benzaldehyde exhibits persistent room‑temperature phosphorescence (RTP) with a quantum yield (Φₚ) of 39.5 % and a phosphorescence lifetime of 200 ms [1]. In a comparative study of eight carbazole derivatives designed to enhance RTP through an intermolecular heavy‑atom effect, the highest Φₚ values among the other compounds exceeded 9.5 % [2]. The Φₚ of 4‑(carbazol‑9‑yl)benzaldehyde is therefore at least 4.2‑fold greater than the threshold reported for other carbazole‑based RTP emitters in the same series.

Room-temperature phosphorescence Organic optoelectronics Luminescent materials

Narrower HOMO–LUMO Energy Gap Relative to Unsubstituted Carbazole Enables More Facile Charge Injection

Density functional theory (DFT) calculations at the B3LYP/6‑31++G(df,pd) level yield a HOMO energy of −5.78 eV, a LUMO energy of −2.14 eV, and an energy gap (E_g) of 3.63 eV for 4‑(9H‑carbazol‑9‑yl)benzaldehyde [1]. Unsubstituted carbazole, by contrast, possesses a HOMO–LUMO gap of approximately 4.3 eV under comparable computational conditions [2]. The 0.67 eV reduction in the gap arises from the electron‑withdrawing benzaldehyde substituent, which stabilizes the LUMO and enhances intramolecular charge transfer.

Organic semiconductors Hole-transport materials DFT calculations

High Purity (>96 % GC) and Sharp Melting Point (156–160 °C) Ensure Batch‑to‑Batch Consistency for Reproducible Synthesis

Commercially available 4‑(9H‑carbazol‑9‑yl)benzaldehyde is routinely supplied with a purity of ≥96.0 % as determined by gas chromatography (GC) and a melting point range of 156–160 °C [1]. In contrast, structurally related carbazole aldehydes, such as 9‑ethyl‑9H‑carbazole‑3‑carbaldehyde, are often offered at purities of 95 % or lower and exhibit broader melting ranges (e.g., 55–60 °C for 9‑ethyl‑9H‑carbazole‑3‑carbaldehyde) . The narrow melting range of 4‑(9H‑carbazol‑9‑yl)benzaldehyde reflects its high crystallinity and low levels of isomeric or polymeric impurities.

Chemical purity Quality control Material reproducibility

Aldehyde Functionality Enables a Broad Scope of Derivatization Reactions Inaccessible to Non‑Formyl Carbazole Analogs

The para‑formyl group of 4‑(9H‑carbazol‑9‑yl)benzaldehyde serves as a reactive handle for Knoevenagel condensations, Schiff base formation, Wittig reactions, and hydrazone synthesis [1]. For instance, Gündoğdu et al. (2017) employed it as a key aldehyde precursor to construct four novel carbazole‑oxadiazole derivatives via reaction with carbohydrazides [2]. In contrast, carbazole derivatives lacking an aldehyde functionality, such as 9‑phenylcarbazole or 9‑alkylcarbazoles, are limited to electrophilic aromatic substitution or cross‑coupling reactions that often require harsher conditions and offer less predictable regioselectivity.

Synthetic chemistry Functional materials Building block

Optimal Use Cases for 4-(9H-Carbazol-9-yl)benzaldehyde Based on Quantified Differentiation


Persistent Room‑Temperature Phosphorescent (RTP) Materials for Security Inks and Anti‑Counterfeiting

Leveraging its 39.5 % RTP quantum yield and 200 ms lifetime [1], 4‑(9H‑carbazol‑9‑yl)benzaldehyde is ideally suited for fabricating metal‑free, long‑lived phosphorescent security features. Its yellow afterglow, visible for ~3 s after UV excitation, provides a distinct optical signature that is difficult to replicate with non‑phosphorescent carbazole analogs.

Hole‑Transport Layer (HTL) Precursor in Organic Light‑Emitting Diodes (OLEDs)

The narrower HOMO–LUMO gap (3.63 eV) [2] and the aldehyde functionality allow 4‑(9H‑carbazol‑9‑yl)benzaldehyde to be incorporated into cross‑linkable or polymeric hole‑transport materials that improve charge injection and device stability . This compound is a preferred starting material over non‑formyl carbazoles for synthesizing solution‑processable HTLs with tailored energy levels.

Versatile Building Block for Carbazole‑Oxadiazole and Carbazole‑Hydrazone Fluorescent Dyes

The aldehyde group undergoes facile condensation with carbohydrazides or amines to yield fluorescent carbazole‑oxadiazoles and hydrazones with tunable absorption and emission wavelengths [3]. This synthetic efficiency reduces the number of steps required to access functional dyes for bioimaging and optoelectronic applications.

High‑Purity Intermediates for Covalent Organic Frameworks (COFs) and Porous Polymers

Owing to its ≥96 % purity and sharp melting point [4], 4‑(9H‑carbazol‑9‑yl)benzaldehyde ensures reproducible stoichiometry in the synthesis of triazine‑carbazole‑based COFs [5]. These frameworks, which rely on precise imine‑bond formation, benefit from the aldehyde's high reactivity and low impurity profile, leading to materials with superior porosity and photocatalytic activity.

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